3-(3-Methylbutyl)piperidine hydrochloride
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Overview
Description
This compound belongs to the class of cyclobutylalkylamines and acts as a centrally acting serotonin-norepinephrine reuptake inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 3-(3-Methylbutyl)piperidine hydrochloride, often involves cyclization and hydrogenation reactions . One common method is the [3+3] cycloaddition, which is a vital strategy for constructing the piperidine ring . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Methylbutyl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its effects on neurotransmitter activity and its potential therapeutic applications.
Medicine: It is investigated for its role as a serotonin-norepinephrine reuptake inhibitor and its potential use in treating obesity and related conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)piperidine hydrochloride involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood, appetite, and other physiological functions. The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.
Pyridine: A six-membered aromatic ring with one nitrogen atom, used in various chemical and pharmaceutical applications.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, used in the synthesis of calcium channel blockers.
Uniqueness
3-(3-Methylbutyl)piperidine hydrochloride is unique due to its specific structure and its role as a metabolite of sibutramine. Its ability to inhibit serotonin and norepinephrine reuptake distinguishes it from other piperidine derivatives and makes it valuable in the study of neurotransmitter activity and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methylbutyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVVMXFYJGZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384669-07-1 |
Source
|
Record name | 3-(3-methylbutyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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